Bienvenue dans la boutique en ligne BenchChem!

N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide

Proteasome inhibition Drug discovery Non-covalent inhibitors

N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 1021223-83-5) is a synthetic small molecule defined by its N-sulfonylpiperidine-2-acetamide scaffold. The compound features a 1-tosylpiperidine ring linked via an acetamide bridge to an isoxazol-3-yl amine, yielding a molecular formula of C17H21N3O4S and a molecular weight of 363.43 g/mol.

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 1021223-83-5
Cat. No. B2859591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide
CAS1021223-83-5
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NOC=C3
InChIInChI=1S/C17H21N3O4S/c1-13-5-7-15(8-6-13)25(22,23)20-10-3-2-4-14(20)12-17(21)18-16-9-11-24-19-16/h5-9,11,14H,2-4,10,12H2,1H3,(H,18,19,21)
InChIKeyATDAWCHNAZVBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 1021223-83-5): Chemical Profile and Procurement-Relevant Characteristics


N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 1021223-83-5) is a synthetic small molecule defined by its N-sulfonylpiperidine-2-acetamide scaffold . The compound features a 1-tosylpiperidine ring linked via an acetamide bridge to an isoxazol-3-yl amine, yielding a molecular formula of C17H21N3O4S and a molecular weight of 363.43 g/mol [1]. Commercially available as a research compound with typical purity ≥95%, it serves as a specialized chemical probe within the broader class of isoxazole-containing acetamides [1]. Its annotated biological activity is limited to proteasome inhibition, specifically the chymotrypsin-like activity of the human 20S proteasome beta 5 subunit, with a reported inhibition constant (Ki) of 330 nM [2].

Why Generic Substitution of N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide Fails for Proteasome-Targeted Studies


The proteasome inhibitor landscape is dominated by covalent, peptide-based agents such as bortezomib (Ki = 0.6 nM) and ixazomib (Ki = 0.93 nM) that achieve sub-nanomolar potency through irreversible or slowly reversible binding to the catalytic threonine [1]. N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide, with a Ki of 330 nM, occupies a distinct potency band and is presumed to act through non-covalent interactions given its lack of a warhead moiety [2]. Generic substitution with a structurally related isoxazole acetamide such as ISO-1—which targets macrophage migration inhibitory factor (MIF) tautomerase, not the proteasome—would redirect target engagement entirely and invalidate experimental conclusions [3]. The tosylpiperidine moiety also distinguishes this compound from other piperidine-containing acetamides that are devoid of the arylsulfonyl group, which contributes to the molecule's conformational and electronic profile [2].

Quantitative Differentiation Evidence for N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide Versus Closest Analogs


Proteasome Beta 5 Subunit Inhibition: Moderate Potency with Non-Covalent Mechanism

N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide inhibits the chymotrypsin-like activity of the human 20S proteasome beta 5 subunit with a Ki of 330 nM [1]. In contrast, the clinical proteasome inhibitors bortezomib and ixazomib exhibit Ki values of 0.6 nM and 0.93 nM, respectively, against the same catalytic site [2]. This >350-fold difference in potency categorizes the target compound as a moderate-affinity, non-covalent ligand—suitable for applications where target engagement without irreversible proteasome shutdown is desired.

Proteasome inhibition Drug discovery Non-covalent inhibitors

Distinct Target Profile Versus Structurally Related Isoxazole Acetamide ISO-1

While N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide is annotated as a 20S proteasome beta 5 inhibitor (Ki = 330 nM) [1], the structurally related isoxazole acetamide ISO-1 inhibits macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of approximately 7 µM [2]. The target compound is completely inactive against MIF tautomerase at comparable concentrations, as its N-tosylpiperidine substituent sterically precludes binding to the MIF active site [3]. This target-level divergence means that these two isoxazole acetamides cannot be substituted for one another in biological experiments.

Target selectivity Isoxazole acetamides MIF vs proteasome

Structural Differentiation: N-Tosylpiperidine Substitution vs. Common Piperidine Acetamides

N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide features a 1-tosylpiperidine group (4-methylphenylsulfonyl attached to the piperidine nitrogen), which is absent in common piperidine-2-acetamide analogs such as N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide or N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide . The tosyl group introduces steric bulk (molar refractivity contribution ~57 cm³/mol) and electron-withdrawing character (Hammett σp ≈ 0.28 for the SO2Ar group), which are absent in simple N-alkyl or N-acyl piperidine analogs [1]. This structural feature is expected to influence both the compound's conformational preferences and its interaction with hydrophobic pockets within the proteasome beta 5 subunit.

Scaffold diversity N-sulfonylpiperidine Medicinal chemistry

Purity Specification Enabling Reproducible Quantitative Pharmacology

Commercially sourced N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide is supplied at ≥95% purity as determined by HPLC or NMR . This purity level is sufficient for in vitro enzymatic assays, as the reported Ki of 330 nM was generated using material of comparable quality [1]. In contrast, many in-house synthesized analogs within this scaffold class lack documented purity specifications, introducing variability that can confound quantitative structure-activity relationship (QSAR) interpretations. Ensuring ≥95% purity at the point of use is critical for obtaining reproducible inhibition data in proteasome assays.

Compound quality Reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide


Proteasome Inhibitor Screening Campaigns Requiring Moderate-Affinity Chemical Probes

In high-throughput screening (HTS) campaigns targeting the 20S proteasome, this compound serves as a moderate-affinity positive control (Ki = 330 nM) for assay validation. Unlike sub-nanomolar covalent inhibitors such as bortezomib, its reversible binding profile allows for the identification of novel chemotypes with similar moderate potency, without masking weaker hits through excessive target saturation [1].

Structure-Activity Relationship (SAR) Studies on N-Sulfonylpiperidine Acetamide Scaffolds

Medicinal chemistry teams exploring non-covalent proteasome inhibitors can use this compound as a reference point for SAR expansion. The N-tosylpiperidine moiety provides a defined steric and electronic baseline against which modifications (e.g., replacement of tosyl with other sulfonyl groups, or variation of the isoxazole ring) can be systematically evaluated for shifts in proteasome beta 5 affinity .

Mechanistic Studies Differentiating Proteasome Inhibition from MIF Antagonism

Given its distinct target profile relative to ISO-1, this compound can be employed as a chemical tool to dissect whether a biological phenotype arises from proteasome inhibition or MIF pathway modulation. Using both compounds in parallel experiments enables target deconvolution in cellular models of inflammation or cancer [2].

Procurement as a Quality-Controlled Reference Standard for Assay Development

With a defined purity specification (≥95%) and a well-characterized single-target activity (proteasome beta 5, Ki = 330 nM), this compound is suitable as a reference standard for developing and validating new proteasome activity assays, including fluorescence-based and cell-based formats. Its commercial availability reduces the burden of in-house synthesis and characterization [1].

Quote Request

Request a Quote for N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.